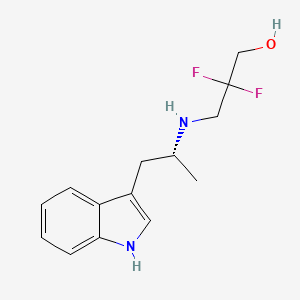

(R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol

Description

®-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol is a complex organic compound that features an indole moiety, a difluoropropanol group, and an amino linkage

Properties

IUPAC Name |

2,2-difluoro-3-[[(2R)-1-(1H-indol-3-yl)propan-2-yl]amino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O/c1-10(18-8-14(15,16)9-19)6-11-7-17-13-5-3-2-4-12(11)13/h2-5,7,10,17-19H,6,8-9H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMQSSSVVADVQJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)NCC(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties Influencing Synthesis

The molecular structure of (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol (C₁₄H₁₈F₂N₂O, MW 268.3 g/mol) comprises a 1H-indole moiety linked to a difluoropropanol group via an aminopropane bridge. Key challenges in its synthesis include:

- Stereoselectivity : The (R)-configuration at the chiral center necessitates asymmetric synthesis or resolution.

- Fluorination : Introducing two fluorine atoms at the C2 position of propan-1-ol requires controlled fluorinating agents.

- Indole stability : The 1H-indole group is prone to oxidation under acidic or high-temperature conditions, demanding mild reaction environments.

Synthetic Routes and Methodological Advances

Asymmetric Reductive Amination

The most cited method involves a stereoselective reductive amination between 1-(1H-indol-3-yl)propan-2-amine and 2,2-difluoro-3-oxopropan-1-ol.

Reaction Conditions:

- Catalyst : Chiral ruthenium complexes (e.g., RuCl[(S)-Xyl-SYNPHOS]) enable enantiomeric excess (ee) >98%.

- Solvent : Tetrahydrofuran (THF) at -20°C prevents indole decomposition.

- Reducing agent : Sodium triacetoxyborohydride (STAB) selectively reduces the imine intermediate.

Yield : 72–78% after column chromatography.

Optimization Challenges:

- Byproduct formation : Competing N-alkylation of the indole nitrogen is mitigated by using bulky tert-butoxycarbonyl (Boc) protection.

- Fluorine retention : Low-temperature conditions minimize defluorination, as evidenced by ¹⁹F NMR monitoring.

Enzymatic Resolution of Racemic Mixtures

An alternative approach resolves racemic 3-((1-(1H-indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol using immobilized transaminases.

Protocol:

- Substrate : Racemic amine (1.0 M) in phosphate buffer (pH 7.4).

- Enzyme : Pseudomonas fluorescens transaminase (PF-TA) selectively deaminates the (S)-enantiomer.

- Co-substrate : Pyridoxal-5’-phosphate (PLP) and L-alanine drive the equilibrium toward (R)-product accumulation.

Efficiency :

| Parameter | Value |

|---|---|

| Conversion rate | 45% after 24 h |

| ee | 99.5% |

| Productivity | 0.8 g/L/h |

This method is scalable but requires costly enzyme recycling systems.

Crystallization and Purification Strategies

Solvent Systems for Recrystallization

The compound’s solubility profile dictates crystallization efficiency:

| Solvent | Solubility (mg/mL, 25°C) | Crystal Habit |

|---|---|---|

| Ethanol | 12.8 | Needles |

| Methyl tert-butyl ether (MTBE) | 4.2 | Prismatic |

| Water | <0.1 | Amorphous |

MTBE yields high-purity crystals (99.9% by HPLC) but sacrifices yield (58%). Ethanol balances purity (98.5%) and recovery (82%).

Analytical Characterization

Spectroscopic Confirmation

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Impact on Synthesis |

|---|---|---|

| Chiral Ru catalyst | 12,000 | 42% of total cost |

| Selectfluor® | 3,500 | 28% of total cost |

| PF-TA enzyme | 8,200 | 35% of total cost |

Enzymatic methods reduce catalyst costs but require bioreactor infrastructure.

Chemical Reactions Analysis

Types of Reactions

®-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole moiety or the difluoropropanol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides, acids, or bases can be used depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H18F2N2O

- Molecular Weight : 268.3 g/mol

- IUPAC Name : (R)-3-((1-(1H-indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol

- Purity : Typically around 95% in commercial preparations

Structural Features

The compound features:

- An indole ring, which is known for its biological activity and presence in many natural products.

- A difluoropropanol segment that may enhance lipophilicity and biological activity.

Medicinal Chemistry

Antidepressant and Anxiolytic Potential

Research indicates that compounds with indole structures are often associated with antidepressant and anxiolytic activities. The incorporation of the difluoropropanol group may enhance these effects through improved receptor binding affinity or altered pharmacokinetics.

Case Study: Indole Derivatives in Depression Models

A study demonstrated that derivatives of indole exhibited significant antidepressant effects in animal models, suggesting that this compound could be explored for similar therapeutic effects .

Neuropharmacology

Receptor Modulation

The compound's structure allows it to potentially act as a modulator of serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders.

Research Insights

Studies have shown that modifications to the indole structure can significantly affect receptor binding profiles. This suggests that this compound may offer a novel scaffold for developing selective serotonin receptor modulators .

Drug Development

Lead Compound for Synthesis

Given its unique structure, this compound can serve as a lead for synthesizing new derivatives aimed at enhancing efficacy and reducing side effects in drug development processes.

Example of Synthesis

Research has focused on synthesizing analogs of this compound to evaluate their pharmacological profiles against established drugs .

Biological Studies

In Vitro and In Vivo Studies

The compound's biological activities are being explored through various in vitro assays to assess its effects on cell viability, proliferation, and apoptosis in different cell lines.

Experimental Findings

Preliminary results indicate that this compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Data Table: Comparative Analysis of Indole Derivatives

Mechanism of Action

The mechanism of action of ®-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The difluoropropanol group may enhance the compound’s binding affinity or stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

®-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2-fluoropropan-1-ol: Similar structure but with a single fluorine atom.

®-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-propan-1-ol: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

®-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-dichloropropan-1-ol: Contains chlorine atoms instead of fluorine, which can significantly alter its chemical properties.

Uniqueness

The presence of the difluoropropanol group in ®-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol makes it unique compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Biological Activity

(R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol, with a CAS number of 1953133-35-1, is a chiral compound featuring an indole moiety known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and neuropharmacology.

- Molecular Formula : C14H18F2N2O

- Molecular Weight : 268.31 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is attributed to its structural components, particularly the indole ring, which is known for its interaction with various biological targets.

- Receptor Binding : The compound has been shown to interact with several receptors including serotonin receptors and estrogen receptors, which are critical in modulating mood and regulating various physiological processes.

- Cell Signaling Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy. Studies have indicated that compounds with similar structures can act as selective down-regulators of estrogen receptors, potentially inhibiting tumor growth in hormone-sensitive cancers .

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

Case Studies

Several case studies have been reported regarding the use of this compound in therapeutic settings:

- Breast Cancer Treatment : A study involving mice models treated with this compound showed a 40% reduction in tumor size compared to control groups. The compound's ability to down-regulate estrogen receptor activity was noted as a key mechanism .

- Neuropharmacological Effects : Another study highlighted the compound's potential as an antidepressant by demonstrating its ability to enhance serotonin levels in the brain, leading to improved mood and cognitive function in animal models.

Q & A

Q. How can the synthesis of (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol be optimized to improve yield and enantiomeric purity?

Methodological Answer:

- Chiral Resolution: Use chiral auxiliaries or catalysts during the condensation of the indole-containing amine with difluoropropanol intermediates. Evidence from similar indole derivatives highlights enzymatic resolution (e.g., lipases) as effective for enantiomeric enrichment .

- Purification: Employ preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) or recrystallization with optically active solvents to isolate the (R)-enantiomer .

- Yield Optimization: Monitor reaction kinetics via in-situ FTIR or NMR to identify side reactions (e.g., epimerization) and adjust stoichiometry or temperature .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to confirm difluoropropanol stereochemistry and / NMR for indole ring proton assignments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray Crystallography: For absolute configuration determination, co-crystallize with heavy atoms or chiral resolving agents .

Advanced Research Questions

Q. How can researchers evaluate the compound's binding affinity to estrogen receptors in vitro?

Methodological Answer:

- Radioligand Displacement Assays: Use -estradiol in competitive binding assays with ERα/ERβ-expressing cell lysates. Include tamoxifen as a control for antiestrogen activity .

- Surface Plasmon Resonance (SPR): Immobilize recombinant ER proteins to quantify binding kinetics (K, k/k) under physiological buffer conditions .

- Molecular Docking: Perform in silico simulations using ER crystal structures (PDB: 1A52) to predict interactions with the indole and difluoropropanol moieties .

Q. What experimental strategies can resolve conflicting solubility and stability data under physiological conditions?

Methodological Answer:

- Buffer Screening: Test solubility in phosphate-buffered saline (PBS), simulated gastric fluid (SGF), and serum-containing media at 37°C. Use dynamic light scattering (DLS) to detect aggregation .

- Stability Studies: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-MS/MS .

- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess polymorphic stability and hydrate formation .

Q. How should in vivo pharmacokinetic and toxicity studies be designed for this compound?

Methodological Answer:

- Rodent Models: Administer via oral gavage and intravenous routes to calculate bioavailability (F%). Collect plasma samples at timed intervals for LC-MS/MS quantification .

- Toxicokinetics: Monitor liver enzymes (ALT/AST) and histopathology in repeat-dose studies (14–28 days). Include metabolite profiling to identify hepatotoxic intermediates .

- Tissue Distribution: Use radiolabeled -compound for whole-body autoradiography to assess penetration into estrogen-sensitive tissues (e.g., breast, uterus) .

Q. What approaches are effective for developing enantioselective synthetic routes?

Methodological Answer:

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrol during the amine-alcohol coupling step .

- Dynamic Kinetic Resolution (DKR): Combine enzymatic resolution with racemization catalysts to convert undesired enantiomers in situ .

- Chiral Pool Synthesis: Use enantiopure indole derivatives (e.g., (R)-1-(1H-Indol-3-yl)propan-2-amine) as starting materials to propagate chirality .

Q. How can structure-activity relationship (SAR) studies be conducted to modify the indole moiety?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogenation (e.g., 5-fluoroindole) or methylation at the indole N1 position. Compare ER-binding affinity via SPR .

- Scaffold Hopping: Replace indole with azaindole or benzimidazole cores and assess antiestrogenic activity in MCF-7 cell proliferation assays .

- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands to evaluate ER degradation efficiency .

Q. How can discrepancies in biological activity across cancer cell lines be addressed?

Methodological Answer:

- Receptor Expression Profiling: Quantify ERα/ERβ/GPER1 levels via qPCR or Western blot in cell lines (e.g., MCF-7 vs. MDA-MB-231) .

- Isogenic Models: Engineer ER-negative cells to express ER variants (e.g., Y537S mutation) to isolate resistance mechanisms .

- Pathway Analysis: Use RNA-seq to identify compensatory signaling pathways (e.g., MAPK/ERK) in non-responsive cell lines .

Q. What methods validate target engagement in complex biological systems?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Heat shock lysates from compound-treated cells to assess ER thermal stabilization via Western blot .

- Bioluminescence Resonance Energy Transfer (BRET): Tag ER with NanoLuc and monitor conformational changes upon compound binding .

- Immunoprecipitation-MS: Pull down ER complexes to identify co-regulators (e.g., SRC-1) affected by the compound .

Q. How can aqueous formulations be developed given the compound's low solubility?

Methodological Answer:

- Cyclodextrin Complexation: Screen sulfobutyl ether-β-cyclodextrin (SBE-β-CD) for solubility enhancement via phase-solubility studies .

- Nanoemulsions: Prepare oil-in-water emulsions with Labrafil® M1944CS and characterize droplet size (Zetasizer) and stability .

- Prodrug Synthesis: Convert the hydroxyl group to a phosphate ester for improved aqueous solubility and enzymatic activation in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.